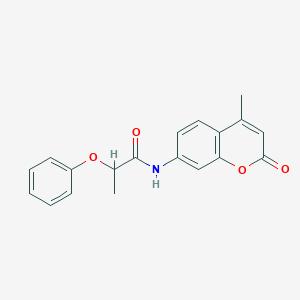
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "7-methylcoumarin-2-yl-(2-phenoxy-2-oxoethyl)-amide" and is a member of the coumarin family of compounds.
Wirkmechanismus
The exact mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is not well understood. However, it is believed that the compound interacts with metal ions such as copper and iron, leading to the formation of a fluorescent complex. This complex can then be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide has not been extensively studied for its biochemical and physiological effects. However, coumarin derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. It is possible that N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may exhibit similar activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide in lab experiments is its high selectivity and sensitivity towards metal ions such as copper and iron. This makes it a useful tool for studying the behavior of these metal ions in biological systems.
However, one of the limitations of using this compound is its potential toxicity. Coumarin derivatives have been shown to exhibit cytotoxicity in some cell lines, and further studies are needed to determine the safety of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide for use in biological systems.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide. One potential area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may serve as a starting point for the development of new probes with improved selectivity and sensitivity.
Another potential area of research is the use of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide in drug development. Coumarin derivatives have been shown to have a wide range of biological activities, and further studies are needed to determine the potential therapeutic applications of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide.
In conclusion, N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is a chemical compound with potential applications in various fields, including scientific research and drug development. Further studies are needed to fully understand the properties and potential applications of this compound.
Synthesemethoden
The synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide involves the reaction of 7-methylcoumarin-2-carboxylic acid with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide has several potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for the detection of metal ions such as copper and iron. The compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for studying their behavior in biological systems.
Another potential application of this compound is in the development of new drugs for the treatment of various diseases. Coumarin derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may be a promising candidate for drug development due to its unique chemical structure and potential biological activities.
Eigenschaften
Produktname |
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide |
|---|---|
Molekularformel |
C19H17NO4 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-(4-methyl-2-oxochromen-7-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C19H17NO4/c1-12-10-18(21)24-17-11-14(8-9-16(12)17)20-19(22)13(2)23-15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,20,22) |
InChI-Schlüssel |
JSXXGLCXYDEDSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)
![10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265812.png)
![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)



![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)